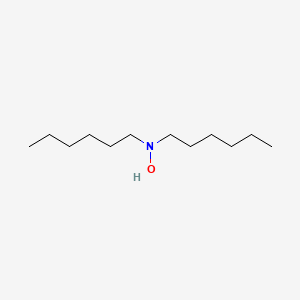

n,n-Dihexylhydroxylamine

Description

N,N-Dihexylhydroxylamine is a hydroxylamine derivative with two linear hexyl (-C₆H₁₃) groups attached to the nitrogen atom of the hydroxylamine (-NHOH) backbone. Structurally, it belongs to the class of N,N-dialkylhydroxylamines, which are characterized by the general formula R₂N-OH, where R represents alkyl substituents .

Hydroxylamines are widely utilized as reducing agents, stabilizers in polymer chemistry, and intermediates in organic synthesis.

Properties

Molecular Formula |

C12H27NO |

|---|---|

Molecular Weight |

201.35 g/mol |

IUPAC Name |

N,N-dihexylhydroxylamine |

InChI |

InChI=1S/C12H27NO/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h14H,3-12H2,1-2H3 |

InChI Key |

ZNAZZYNEJKNPME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties of Selected Compounds

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., hexyl) increase molecular weight and lipophilicity compared to ethyl or methyl derivatives, likely reducing volatility and enhancing solubility in organic media.

- Cyclic vs. Linear Substituents : Cyclohexyl groups (e.g., in N,N-dicyclohexylmethylamine) introduce steric hindrance and rigidity, contrasting with the flexibility of linear hexyl chains .

Research Findings and Trends

- Structural Insights : N,N-Dibenzylhydroxylamine’s solid-state structure reveals intermolecular hydrogen bonding, a feature likely shared by this compound .

- Patent Applications : Hydroxylamines with long alkyl chains (e.g., dioctadecyl) are cited in industrial patents for antioxidant and surfactant applications, highlighting the relevance of this compound in similar contexts .

- Synthetic Utility : N,N-Dimethylhydroxylamine hydrochloride is a key reagent in peptide coupling, suggesting that hexyl derivatives could be tailored for specialized organic syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.